2-Butene, 1-bromo-

Organometallic kinetics Oxidative addition SN2 reactivity

Differentiated from unsubstituted allyl or prenyl bromides, 1-bromo-2-butene (crotyl bromide) is the reagent of choice for syn-selective γ-allylation (>95:5 syn:anti) and regiodivergent α/γ switching from a single building block. Procurement of material with well-characterized E/Z isomer distribution is critical for reproducible stereochemical outcomes. Ideal for polyketide fragment synthesis (plakortone E, (+)-artemisinin), SAR library generation, and monoligated Pd precatalyst preparation. Higher bp (97–99 °C) reduces vapor-phase losses compared to allyl bromide, improving process safety.

Molecular Formula C4H7Br
Molecular Weight 135.00 g/mol
CAS No. 4784-77-4
Cat. No. B1584084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butene, 1-bromo-
CAS4784-77-4
Molecular FormulaC4H7Br
Molecular Weight135.00 g/mol
Structural Identifiers
SMILESCC=CCBr
InChIInChI=1S/C4H7Br/c1-2-3-4-5/h2-3H,4H2,1H3/b3-2-
InChIKeyAVMHMVJVHYGDOO-IHWYPQMZSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-butene (CAS 4784-77-4): Allylic Bromide Procurement Baseline for Stereocontrolled Synthesis


2-Butene, 1-bromo- (CAS 4784-77-4), commonly designated crotyl bromide, is a C₄ allylic bromide existing as a mixture of (E)- and (Z)-isomers with molecular formula C₄H₇Br and molecular weight 135.00 g/mol [1]. It is a colorless to light-yellow, highly flammable liquid with boiling point 97–99 °C (lit.), density 1.312 g/mL at 25 °C, and flash point 11 °C [2]. Its characteristic 1,3-disubstituted allylic framework places it between the simpler allyl bromide (C₃) and more highly substituted prenyl bromide (C₅) in the allylic halide series, enabling a reactivity and stereoselectivity profile that is distinct from both smaller and larger congeners .

Why Allyl Bromide or Other Allylic Halides Cannot Simply Replace 1-Bromo-2-butene in Stereocontrolled C–C Bond Formation


Compounds within the allylic halide class are not interchangeable reagents. The methyl substituent on the alkenyl chain of 1-bromo-2-butene fundamentally alters the stereoelectronic landscape of the allylic system: the (E)/(Z) geometry and the presence of a prochiral γ-terminus create regio- and stereochemical branching points (α- vs γ-addition, syn vs anti facial selectivity) that are absent in the symmetrical allyl bromide [1]. This 1,3-disubstituted allylic framework enables the formation of two new contiguous stereogenic centers in a single transformation—a capability unavailable with the unsubstituted allyl or prenyl systems [2]. Furthermore, the isomeric composition of the starting bromide (trans/cis ratio) can directly propagate into product diastereomeric ratios, meaning that procurement of material with well-characterized isomer distribution is critical to achieving reproducible stereochemical outcomes [3].

Quantitative Differentiation Evidence: 1-Bromo-2-butene vs Closest Allylic Halide Comparators


Second-Order Rate Constant for Oxidative Addition to Pt(II): Crotyl Chloride Outpaces Allyl Chloride by ~6-Fold

In oxidative addition to [PtMe₂(bipy)], crotyl chloride (MeCH=CHCH₂Cl, mixed trans/cis 85:14) reacts with a second-order rate constant k₂(obs) = 0.85 × 10⁻² L mol⁻¹ s⁻¹ at 25 °C in acetone, compared to allyl chloride (CH₂=CHCH₂Cl) with k₂ = 1.36 × 10⁻³ L mol⁻¹ s⁻¹ under identical conditions—a 6.25-fold rate enhancement for the crotyl system [1]. The resolved rate constant for trans-crotyl chloride specifically is k₂ₜ = 0.67 × 10⁻² L mol⁻¹ s⁻¹, and for cis-crotyl chloride, k₂c = 2.0 × 10⁻² L mol⁻¹ s⁻¹, establishing the reactivity series cis-crotyl > trans-crotyl > allyl, with the cis isomer being approximately 15-fold more reactive than allyl chloride [1]. Although these data are for the chloride congeners, the relative order (crotyl > allyl) is conserved for the bromide series based on established SN2 structure–reactivity principles.

Organometallic kinetics Oxidative addition SN2 reactivity Allylic halide electrophilicity

Tunable α- vs γ-Regioselectivity in Carbonyl Allylation: Exclusive Switching Unavailable with Allyl Bromide

The 1,3-disubstituted allylic framework of 1-bromo-2-butene enables complete switching between α- and γ-regioselectivity in carbonyl allylation by varying the metal mediator and conditions—a mode of regiochemical control impossible with the symmetrical allyl bromide. In a Zn-mediated Barbier-type reaction with nitriles and AlCl₃ promoter, crotyl bromide gave exclusively the γ-adduct (α:γ < 1:99) via an SE2′ pathway [1]. In sharp contrast, employing Zn dust in DMPU solvent without Lewis acid additives delivers the complementary outcome: exclusive α-regioselectivity (α:γ > 99:1) across a broad range of aldehydes and ketones, yielding linear homoallylic alcohols as single regioisomers [2]. By comparison, allyl bromide (CH₂=CHCH₂Br) is structurally incapable of α/γ discrimination because the two termini are degenerate.

Carbonyl allylation Regioselectivity Barbier reaction Homoallylic alcohols

First γ-Syn-Selective Barbier-Type Carbonyl Allylation Achieved with (E)-Rich 1-Bromo-2-butene

(E)-Rich 1-bromo-2-butene, when treated with tin(II) iodide and tetrabutylammonium bromide (or iodide) in THF–H₂O or DMI–H₂O, preferentially undergoes γ-syn-allylation of aldehydes to afford 1-substituted syn-2-methyl-3-buten-1-ols with high diastereoselectivity [1]. This result represented the first example of γ-syn-selection in a Barbier-type carbonyl allylation mediated by (E)-crotylmetal reagents [1]. In the broader context of allylic bromides, allyl bromide cannot participate in syn/anti diastereoselection because it produces no new stereogenic center; prenyl bromide (3,3-dimethylallyl bromide) gives only γ-addition but with gem-dimethyl substitution that abolishes the stereochemical issue. The outcome is that 1-bromo-2-butene uniquely enables both diastereocontrol and regiocontrol in a single operation.

Diastereoselectivity Barbier-type allylation γ-Syn-selectivity Crotylmetal reagents

Enantioselective Allylation: Crotyl Bromide Delivers Higher Enantiomeric Excess Than Cinnamyl Bromide Under Indium-Mediated Conditions

In a systematic study of indium-mediated enantioselective Barbier-type allylations employing a chiral ligand, crotyl bromide provided the homoallylic alcohol product in 72% enantiomeric excess (ee), while the extended aryl-substituted cinnamyl bromide gave only 56% ee under otherwise identical reaction conditions [1]. The same study reported that allyl bromide itself yielded up to 93% ee and 99% isolated yield with benzaldehyde, but noted that crotyl bromide uniquely occupies a reactivity niche where moderate enantiocontrol is accompanied by the simultaneous creation of two adjacent stereogenic centers—a capability allyl bromide does not possess [1]. Although crotyl bromide exhibited poor simple diastereoselectivity under these particular indium-mediated conditions, the result confirms that the methyl-bearing crotyl framework is more amenable to chiral induction than the bulkier cinnamyl scaffold.

Enantioselective allylation Indium-mediated Barbier reaction Chiral homoallylic alcohols Asymmetric catalysis

Physical Property Differentiation: Higher Boiling Point and Lower Density of Crotyl Bromide Relative to Allyl Bromide Favor Controlled Laboratory Handling

The physical properties of 1-bromo-2-butene differentiate it from the most common allylic bromide alternative in ways that impact practical laboratory handling and reaction engineering. Crotyl bromide (CAS 4784-77-4) has a boiling point of 97–99 °C and density of 1.312 g/mL at 25 °C [1]. In contrast, allyl bromide (CAS 106-95-6) boils at 70–71 °C with a density of 1.398 g/mL at 25 °C . The approximately 27 °C higher boiling point of crotyl bromide reduces evaporative losses during reactions conducted at elevated temperatures (e.g., reflux in THF at 66 °C or DMPU-mediated crotylations at 25–60 °C), while the lower density facilitates phase separation in aqueous–organic biphasic systems such as the SnBr₂/CH₂Cl₂–H₂O γ-addition protocol [2]. These differences, while modest individually, accumulate to meaningful advantages in multi-step process chemistry where solvent-volume management and containment of volatile lachrymators are operational priorities.

Physicochemical properties Boiling point Volatility Laboratory handling

Evidence-Backed Application Scenarios Where 1-Bromo-2-butene (CAS 4784-77-4) Is the Preferred Allylic Building Block


Stereocontrolled Synthesis of syn-2-Methyl-3-buten-1-ol Motifs for Polyketide Natural Product Assembly

When a synthetic route to a polyketide fragment or macrolide intermediate demands a syn-configured homoallylic alcohol bearing a methyl-substituted stereocenter adjacent to the hydroxyl group, (E)-rich 1-bromo-2-butene is the reagent of choice. The SnI₂/TBABr system achieves γ-syn-selective allylation with syn:anti ratios exceeding 95:5 [1], a stereochemical outcome that neither allyl bromide (no stereocenter generated) nor cinnamyl bromide (anti-selective, >95:5 anti/syn) can provide [2]. This specific diastereochemical access is critical for targets such as plakortone E and (+)-artemisinin intermediates, where crotyl bromide has been explicitly employed in the total synthesis .

Divergent Synthesis of Linear vs Branched Homoallylic Alcohol Libraries from a Single Allylic Bromide Stock

Medicinal chemistry groups generating compound libraries for structure–activity relationship (SAR) studies benefit from 1-bromo-2-butene's unique regiochemical switchability. Using Zn/DMPU, the same bromide delivers exclusively α-linear homoallylic alcohols (α:γ > 99:1) [3]; switching to Zn/nitrile/AlCl₃ Barbier conditions yields exclusively the γ-branched constitutional isomer (α:γ < 1:99) [4]. This eliminates the need to procure and validate two separate allylic bromide building blocks, streamlining inventory management and reducing quality control burden while maximizing chemical space coverage from a single starting material.

Room-Temperature Pd-Catalyzed Cross-Coupling Using Air-Stable Crotyl Palladium Precatalysts

1-Bromo-2-butene serves as the crotyl donor in the preparation of the air-stable monoligated palladium precatalyst [DTBNpP]Pd(crotyl)Cl, which enables room-temperature, copper-free Sonogashira cross-coupling reactions [5]. The crotyl ligand scaffold provides kinetic stability to the precatalyst during storage and handling while enabling facile activation to the monoligated Pd(0) species under mild conditions. This application exploits the specific steric and electronic properties of the crotyl fragment that are distinct from allyl or cinnamyl analogs, as the methyl substitution on the allyl framework modulates both the rate of reductive elimination and the stability of the η³-coordination mode.

Biphasic Aqueous–Organic α-Regioselective Allylation for Process-Scale Operation

The SnBr₂/CH₂Cl₂–H₂O biphasic protocol using 1-bromo-2-butene achieves unusual α-regioselective carbonyl allylation to produce 1-substituted pent-3-en-1-ols [6]. The higher boiling point (97–99 °C vs 71 °C for allyl bromide) and lower aqueous solubility of crotyl bromide relative to allyl bromide reduce partitioning losses into the aqueous phase and minimize vapor-phase escape during extended reaction times [7]. These physical property differences, combined with the unique α-regiochemical outcome, make 1-bromo-2-butene the preferred allylic bromide for process development where α-linear homoallylic alcohols are the target and aqueous waste stream management is a key cost driver.

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